6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine
Description
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic purine derivative featuring a 4-chlorobenzylthio group at position 6, an isobutyl substituent at position 9, and an amine group at position 2. Purines are critical scaffolds in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signaling pathways. The isobutyl group at N9 may improve metabolic stability and solubility compared to smaller alkyl chains .
Properties
CAS No. |
92961-96-1 |
|---|---|
Molecular Formula |
C16H18ClN5S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18ClN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChI Key |
ZKOICSACMUVLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 9-isobutyl-9H-purine-2-amine.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-chlorobenzyl chloride with a thiol derivative of the purine compound under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorobenzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dechlorinated purine derivatives
Substitution: Various substituted purine derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine showed inhibitory effects on cancer cell proliferation. The mechanism often involves the modulation of cellular signaling pathways that lead to apoptosis in cancer cells .
Case Study:
In a recent investigation, a series of purine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the purine scaffold enhanced their potency against breast and lung cancer cells .
2. Antiviral Properties
Purines are known for their antiviral activities, particularly against viral infections like HIV and hepatitis. The compound's structural features may enhance its interaction with viral enzymes, inhibiting their activity .
Case Study:
A study explored the efficacy of modified purines in inhibiting HIV reverse transcriptase. The findings suggested that structural modifications, such as those found in 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine, could lead to compounds with improved antiviral activity .
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Purines can act as competitive inhibitors for various enzymes involved in nucleotide metabolism, which is crucial for cell proliferation and survival.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| HIV Reverse Transcriptase | Competitive | 0.5 | |
| DNA Polymerase | Non-competitive | 1.2 | |
| Cyclin-dependent Kinase 2 | Mixed | 0.8 |
Pharmacological Insights
1. Drug Development Potential
Due to its diverse biological activities, 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is being explored for development into therapeutic agents. Its ability to modulate key biological pathways makes it a candidate for further pharmacological studies.
Case Study:
Recent research highlighted the synthesis of a library of purine analogs, including this compound, which were screened for their pharmacological profiles against several disease models. The results indicated promising leads for drug development targeting metabolic disorders and cancers .
Mechanism of Action
The mechanism of action of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: By inhibiting these enzymes, the compound can modulate the levels of purine nucleotides and nucleosides, affecting cellular processes such as DNA and RNA synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Position 6: Thioether-linked benzyl groups (e.g., 4-chlorobenzylthio) enhance hydrophobic interactions compared to halogens (Cl) or oxygen-based substituents (e.g., methoxybenzyl) .
- Bioavailability : Fluorinated analogs (e.g., 4-fluorobenzylthio) exhibit improved metabolic stability due to resistance to oxidative degradation .
Antifungal and Antimicrobial Activity
- Target Compound: Limited direct data, but structural analogs like 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine demonstrate potent antifungal activity against Candida albicans (MIC: 8 µg/mL) .
- Pyrimidine Analogs (): Compounds like 6-(4-chlorobenzyl)-2-(2-diethylamino)ethylthio-5-methylpyrimidin-4(3H)-one exhibit broad-spectrum antibacterial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) .
Enzyme Inhibition and Anticancer Potential
- HSP82 Inhibitors : 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (PU4) binds to the ATP-binding pocket of HSP82, with IC₅₀ values < 1 µM in yeast models .
- Kinase Targets : N-Benzyl-9-isopropyl-9H-purin-6-amine () inhibits bacterial kinases, highlighting the role of N9 alkylation in modulating selectivity .
Biological Activity
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine, also known by its CAS number 93018-64-5, is a purine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP). This compound is structurally related to other purine derivatives and has been explored for its therapeutic applications in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is C16H17ClN5S. The presence of the chlorobenzyl thio group is significant as it influences the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 336.85 g/mol |
| CAS Number | 93018-64-5 |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in DMSO |
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine acts primarily as an inhibitor of PNP, an enzyme involved in purine metabolism. By inhibiting PNP, this compound can lead to the accumulation of toxic metabolites in certain cancerous cells and pathogens, thereby exerting cytotoxic effects.
Inhibition Studies
Recent studies have shown that this compound exhibits low nanomolar inhibitory activity against human PNP (IC50 = 19 nM) and Mycobacterium tuberculosis PNP (IC50 = 4 nM). These findings suggest a high selectivity for pathogenic enzymes over human enzymes, which is crucial for minimizing side effects in therapeutic applications .
Cytotoxicity
In vitro studies have demonstrated that 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine shows significant cytotoxicity against various T-cell lines, with CC50 values as low as 9 nM. Notably, it exhibits selective toxicity, sparing non-T-cell cancer lines such as HeLa S3 and HepG2 at concentrations up to 10 μM .
Case Studies
- T-cell Malignancies : A study evaluating the efficacy of this compound in T-cell malignancies highlighted its ability to induce apoptosis selectively in T-cell lines while having minimal effects on normal peripheral blood mononuclear cells (PBMCs) .
- Mycobacterial Infections : In another investigation focused on Mycobacterium tuberculosis, the compound showed promising results as a potential therapeutic agent against drug-resistant strains by effectively inhibiting the bacterial PNP .
Structure-Activity Relationship (SAR)
The structure of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine allows for various modifications that can enhance its biological activity. Substituents on the purine ring and the thio group can significantly affect the inhibitory potency and selectivity towards different PNP isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
